7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine
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Overview
Description
7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system containing both tetrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazine derivative with a tetrazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while nucleophilic substitution can produce a range of substituted derivatives .
Scientific Research Applications
7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Tetrazolo[1,5-a]pyrazine, 7-oxide
- 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Uniqueness
7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine is unique due to its specific ring structure and the presence of both tetrazole and pyrazine rings. This gives it distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
77888-17-6 |
---|---|
Molecular Formula |
C4H3N5O |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
7-oxidotetrazolo[1,5-a]pyrazin-7-ium |
InChI |
InChI=1S/C4H3N5O/c10-8-1-2-9-4(3-8)5-6-7-9/h1-3H |
InChI Key |
WWYIQHOFOXOFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC2=NN=NN21)[O-] |
Origin of Product |
United States |
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